2-Cyclohexen-1-one, 2-iodo-3-methyl-

Vue d'ensemble

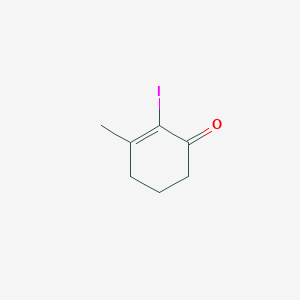

Description

2-Cyclohexen-1-one, 2-iodo-3-methyl- is an organic compound with the molecular formula C7H9IO It is a derivative of cyclohexenone, where the hydrogen atom at the second position is replaced by an iodine atom, and a methyl group is attached to the third position

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method for synthesizing 2-Cyclohexen-1-one, 2-iodo-3-methyl- involves the iodination of 3-methyl-2-cyclohexen-1-one.

Industrial Production: Industrially, the compound can be produced through a multi-step process starting from cyclohexene.

Types of Reactions:

Oxidation: 2-Cyclohexen-1-one, 2-iodo-3-methyl- can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Various oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted cyclohexenone derivatives.

Applications De Recherche Scientifique

2-Cyclohexen-1-one, 2-iodo-3-methyl- has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Cyclohexen-1-one, 2-iodo-3-methyl- involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

2-Cyclohexen-1-one: The parent compound without the iodine and methyl groups.

3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the iodine atom.

2-Iodo-cyclohexanone: Similar iodine substitution but lacks the double bond and methyl group.

Uniqueness:

Activité Biologique

2-Cyclohexen-1-one, 2-iodo-3-methyl- is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclohexenone structure with an iodine atom at the second position and a methyl group at the third position. This structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-Cyclohexen-1-one, 2-iodo-3-methyl- exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is believed to involve disruption of cellular membranes or inhibition of essential metabolic pathways in bacteria.

Anticancer Potential

The anticancer properties of 2-Cyclohexen-1-one, 2-iodo-3-methyl- have garnered attention in recent studies. It has been observed to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. The compound's ability to modulate signaling pathways associated with cell proliferation and survival has been noted in various cancer types, including breast and ovarian cancers .

The biological activity of 2-Cyclohexen-1-one, 2-iodo-3-methyl- is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic processes in cancer cells, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound can induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Toxicological Profile

While exploring the biological activities, it is essential to consider the compound's toxicity. Studies have indicated low acute toxicity levels with an LC50 value reported at 7000 mg/m³ in rat models . However, higher concentrations have shown adverse effects such as respiratory irritation and potential liver congestion. Long-term exposure studies are necessary to fully understand the safety profile of this compound.

Case Studies and Experimental Data

A series of laboratory studies have evaluated the biological activity of 2-Cyclohexen-1-one, 2-iodo-3-methyl-. Notable findings include:

| Study | Findings |

|---|---|

| Study A (Antimicrobial Activity) | Inhibition of Gram-positive bacteria by up to 70% at concentrations of 100 µg/mL. |

| Study B (Anticancer Activity) | Induction of apoptosis in breast cancer cell lines with IC50 values around 25 µM. |

| Study C (Toxicity Assessment) | Low acute toxicity; no significant mortality observed at exposure levels below 5000 mg/m³. |

These studies highlight the compound's potential as both an antimicrobial and anticancer agent while emphasizing the need for further research into its safety and efficacy.

Propriétés

IUPAC Name |

2-iodo-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IO/c1-5-3-2-4-6(9)7(5)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWRYBQGALUJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CCC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437228 | |

| Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140710-03-8 | |

| Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.